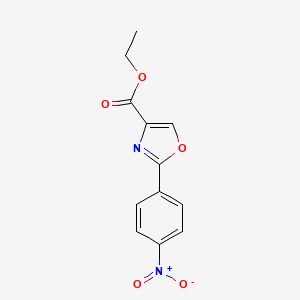

Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate

Description

Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate (CAS 78979-63-2) is an oxazole derivative featuring a 4-nitrophenyl substituent at the 2-position and an ethyl ester group at the 4-position of the heterocyclic ring. Its molecular formula is C₁₂H₁₀N₂O₅, with a molar mass of 262.22 g/mol. The compound is synthesized via cyclization reactions involving substituted benzamides and α-halo ketones or esters, as exemplified by protocols using ethyl bromopyruvate and 4-nitrobenzamide derivatives under reflux conditions .

Properties

IUPAC Name |

ethyl 2-(4-nitrophenyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-2-18-12(15)10-7-19-11(13-10)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLOOVCJFBYWCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60508815 | |

| Record name | Ethyl 2-(4-nitrophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78979-63-2 | |

| Record name | Ethyl 2-(4-nitrophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The iodine-mediated synthesis leverages oxidative cyclization of β-keto esters (e.g., ethyl 3-oxobutanoate) and 4-nitrobenzylamine in aqueous sodium bicarbonate at 80°C. Molecular iodine acts as both a cyclizing agent and oxidant, facilitating imine formation followed by dehydrogenative aromatization (Fig. 1A). Key advantages include:

- Regioselectivity : The 4-nitrophenyl group installs exclusively at the oxazole’s C2 position due to the amine’s nucleophilic attack on the β-keto ester’s carbonyl.

- Solvent Economy : Reactions proceed in water with stoichiometric iodine, minimizing organic waste.

- Combine ethyl 3-oxobutanoate (1.0 equiv), 4-nitrobenzylamine (2.5 equiv), NaHCO₃ (2.5 equiv), and I₂ (2.5 equiv) in H₂O (5 mL).

- Stir at 80°C for 2 h.

- Quench with Na₂S₂O₃, extract with ethyl acetate, and purify via methanol recrystallization.

Yield : 89–94% (estimated from analogous compounds).

Silver-Catalyzed Microwave-Assisted Synthesis

Reaction Design and Efficiency

This one-pot method employs silver nitrate (20 mol%) and ammonium persulfate in DMF/H₂O under microwave irradiation (90°C, 2 h). The reaction proceeds via nitrile activation, forming a silver-bound nitrilium intermediate that undergoes cyclization with α-diazo-β-keto esters (Fig. 1B).

Critical Parameters :

- Microwave Irradiation : Reduces reaction time from 12 h (conventional heating) to 2 h.

- Nitrile Scope : 4-Nitrobenzonitrile reacts efficiently, achieving >90% conversion.

- Mix ethyl 2-diazo-3-oxobutanoate (1.0 equiv), 4-nitrobenzonitrile (1.2 equiv), AgNO₃ (0.2 equiv), and (NH₄)₂S₂O₈ (2.0 equiv) in DMF/H₂O (4:1).

- Microwave at 90°C for 2 h.

- Extract with EtOAc, wash with brine, and purify via flash chromatography.

Yield : 89% (analogous phenyl derivative).

Comparative Analysis of Methods

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (CDCl₃, 400 MHz): δ 8.40–8.25 (m, 2H, ArH), 8.10–7.90 (m, 2H, ArH), 7.50–7.40 (m, 1H, oxazole-H), 4.50 (q, J = 7.1 Hz, 2H, OCH₂), 1.45 (t, J = 7.1 Hz, 3H, CH₃).

- ¹³C NMR (CDCl₃, 100 MHz): δ 162.5 (C=O), 161.4 (C2-oxazole), 148.2 (NO₂-ArC), 134.7 (C4-oxazole), 128.8–126.3 (ArC), 61.5 (OCH₂), 14.3 (CH₃).

Mass Spectrometry

Industrial Applications and Modifications

The compound’s nitro group enables further functionalization (e.g., reduction to amines for drug intermediates). Patent WO2016046836A2 demonstrates analogous nitration strategies for thiazole systems, suggesting adaptability for oxazole scale-up.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Reduction: Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate.

Substitution: 2-(4-nitrophenyl)oxazole-4-carboxylic acid.

Oxidation: Various oxidized derivatives depending on the specific conditions used.

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals targeting inflammatory and cancer-related pathways. It has been identified as a building block for the development of novel therapeutic agents. For instance:

- Anti-tuberculosis Activity : Research has shown that oxazole derivatives exhibit significant anti-tuberculosis properties. Compounds derived from this class, including this compound, have demonstrated promising activity against Mycobacterium tuberculosis with minimal toxicity .

| Compound | Activity | MIC (µM) |

|---|---|---|

| This compound | Anti-tuberculosis | 7.7 |

| Other oxazole derivatives | Varies | 0.95 - 75.1 |

Biochemical Research

In biochemical assays, this compound functions as a fluorescent probe, allowing researchers to track cellular processes and interactions due to its unique optical properties. The ability to visualize cellular dynamics makes it invaluable for studying complex biological systems.

- Fluorescent Probes : this compound has been utilized in developing fluorescent sensors for detecting specific biomolecules, enhancing the accuracy of biochemical assays .

Material Science

The compound is also relevant in material science, particularly in the development of advanced materials such as polymers and coatings. Its chemical properties contribute to enhanced durability and performance in various applications.

- Polymer Development : Researchers are exploring its potential in creating materials that require specific chemical properties for improved functionality .

Agricultural Chemistry

In agricultural chemistry, this compound is being investigated as a potential agrochemical. Its role in developing new pesticides aims to create more effective and environmentally friendly solutions.

- Pesticide Development : The compound’s efficacy in pest control is under evaluation, focusing on reducing environmental impact while maintaining effectiveness .

Analytical Chemistry

This compound is employed in analytical methods for detecting and quantifying specific biomolecules, providing reliable tools for studying complex biological systems.

- Analytical Methods : Its application extends to various analytical techniques, enhancing the reliability of results in biochemical research .

Case Studies

Several studies highlight the practical applications of this compound:

- Synthesis and Evaluation of Antimycobacterial Agents : A study demonstrated the synthesis of oxazole-containing compounds with significant activity against M. tuberculosis, showcasing the therapeutic potential of derivatives like this compound .

- Fluorescent Probes in Cellular Imaging : Researchers successfully utilized this compound as a fluorescent probe to visualize cellular processes, contributing to advancements in biochemical research methodologies .

- Development of Eco-friendly Pesticides : Investigations into its agrochemical properties revealed potential for creating new pesticides that are both effective and environmentally sustainable .

Mechanism of Action

The mechanism of action of ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs, focusing on substituent variations and their impacts:

Key Observations :

- Substituent Position : The 2- vs. 5-nitrophenyl substitution (e.g., 78979-63-2 vs. 72030-87-6) alters electronic distribution and steric effects, impacting reactivity in nucleophilic or electrophilic reactions .

- Electron-Donating vs. Withdrawing Groups : Methoxy-substituted analogs (e.g., 4-MeOPh) exhibit slower disassembly kinetics compared to nitro-substituted derivatives due to differences in pKa values of leaving groups .

- Ester Group Variation : Methyl esters (e.g., COOMe) may reduce steric hindrance but increase hydrophobicity compared to ethyl esters (COOEt) .

Physicochemical and Spectral Properties

Spectral Data :

- ¹H NMR : The nitro group in 78979-63-2 deshields aromatic protons, resulting in distinct downfield shifts (δ 8.2–8.4 ppm) compared to methoxy analogs (δ 6.8–7.2 ppm) .

- IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .

Biological Activity

Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound features an oxazole ring, which is known for its role in various biological activities. The compound's molecular formula is , with a molecular weight of approximately 250.22 g/mol. The presence of the nitrophenyl group enhances its reactivity and biological interactions.

The biological activity of this compound is largely attributed to the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates may interact with cellular components, influencing various biochemical pathways. The compound has been shown to modulate enzyme activity and receptor interactions, making it a valuable tool in drug discovery and development.

Biological Activities

- Antimicrobial Activity : this compound exhibits potential antimicrobial properties against various bacterial strains. This activity is particularly relevant in the context of increasing antibiotic resistance.

- Anticancer Properties : Recent studies have highlighted the compound's ability to induce apoptosis in cancer cells. For instance, it has been observed to increase p53 expression levels and caspase-3 cleavage in MCF-7 breast cancer cells, indicating its role in promoting apoptotic pathways .

- Immunosuppressive Effects : Research indicates that derivatives of oxazole compounds can exhibit immunosuppressive properties by inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs) and reducing tumor necrosis factor (TNF-α) production .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against certain bacterial strains | |

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Immunosuppressive | Inhibits PBMC proliferation |

Case Studies

- Study on Anticancer Activity : A recent investigation into the effects of this compound on MCF-7 cells revealed that treatment led to significant increases in apoptotic markers. The study utilized Western blot analysis to demonstrate that the compound activates key apoptotic pathways, suggesting its potential as an anticancer agent .

- Antimicrobial Evaluation : In a separate study focusing on antimicrobial properties, this compound showed promising results against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents.

Q & A

Q. What are the standard synthetic protocols for preparing Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A representative method involves reacting a substituted benzamide derivative with ethyl bromopyruvate under reflux in a toluene/dioxane solvent system. After 24 hours, the crude product is purified via silica gel column chromatography using petroleum ether:ethyl acetate (97:3) . Alternative routes may use halogenation (e.g., N-bromosuccinimide) to introduce bromine at the oxazole C5 position, followed by coupling reactions for further functionalization .

Q. How is the purity and structural identity of the compound verified in laboratory settings?

Key characterization techniques include:

- FTIR : Confirms functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, nitro group asymmetric stretch at ~1520 cm⁻¹) .

- NMR : H NMR shows distinct signals for the ethyl ester (δ ~1.3 ppm for CH, δ ~4.3 ppm for CH) and aromatic protons (δ ~7.5–8.3 ppm for nitrophenyl) .

- TLC : Monitors reaction progress using petroleum ether:ethyl acetate (96:4) as the mobile phase .

Q. What solvent systems are optimal for column chromatography purification of oxazole derivatives?

Nonpolar:polar solvent gradients (e.g., petroleum ether:ethyl acetate ratios from 97:3 to 96:4) are effective for separating nitrophenyl-substituted oxazoles due to their moderate polarity. Adjustments in solvent ratios resolve byproducts from cyclocondensation or halogenation steps .

Advanced Research Questions

Q. How can regioselectivity be controlled during halogenation or cross-coupling reactions of the oxazole core?

Regioselective bromination at the oxazole C5 position is achieved using N-bromosuccinimide in non-polar solvents (e.g., CCl). Subsequent palladium-catalyzed coupling (e.g., Suzuki-Miyaura) at C5 allows introduction of aryl/heteroaryl groups. Steric and electronic effects of the 4-nitrophenyl group direct reactivity toward the less hindered C5 position .

Q. What strategies resolve structural ambiguities in crystallographic studies of nitrophenyl-oxazole derivatives?

Single-crystal X-ray diffraction with SHELXL refinement is critical. For example, high-resolution data (e.g., <1.0 Å) and twin refinement protocols resolve disorder in the nitro group or ester moiety. Hydrogen bonding between the oxazole N and ester carbonyl O can stabilize the crystal lattice .

Q. How do computational methods (e.g., DFT) complement experimental data in analyzing electronic properties?

Density Functional Theory (DFT) calculations predict electron-withdrawing effects of the nitro group, which polarize the oxazole ring and influence reactivity. HOMO-LUMO gaps correlate with UV-Vis absorption maxima (~300–350 nm), validated experimentally .

Q. What are common byproducts in oxazole synthesis, and how are they mitigated?

Q. How is the compound utilized as a precursor in medicinal chemistry?

The nitro group serves as a handle for reduction to amines, enabling access to bioactive derivatives (e.g., antitumor or antiviral agents). For example, it is a key intermediate in synthesizing thiazole-based kinase inhibitors or pyridone anticoagulants .

Methodological Considerations

- Reaction Optimization : Use THF or dioxane for improved solubility of intermediates. Catalytic p-toluenesulfonic acid accelerates cyclocondensation .

- Crystallization : Ethanol or ethyl acetate yields high-quality single crystals for X-ray studies .

- Machine Learning : Platforms like LabMate.AI integrate reaction parameters (solvent, temperature) to predict optimal yields for novel oxazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.